molecular formula C10H8NaO8S2 B12367356 3,6-Dihydroxynaphthalene-2,7-disulfonic acid

3,6-Dihydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B12367356
M. Wt: 343.3 g/mol
InChI Key: WZCUTQZDUZZQSZ-UHFFFAOYSA-N
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Description

3,6-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its solubility in water and its applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2,7-disulfonic acid, which is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl groups at the 3 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then subjected to controlled hydroxylation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form naphthalene derivatives with fewer oxygen functionalities.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3,6-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to form stable complexes with metal ions and organic molecules. The hydroxyl and sulfonic acid groups facilitate interactions with various molecular targets, leading to its effectiveness in applications such as staining and chelation. The pathways involved include coordination chemistry and hydrogen bonding .

Comparison with Similar Compounds

  • 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

Comparison: 3,6-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to the specific positions of its hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different solubility, stability, and interaction profiles with other molecules .

Properties

Molecular Formula

C10H8NaO8S2

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);

InChI Key

WZCUTQZDUZZQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

Related CAS

51690-40-5
7153-21-1

Origin of Product

United States

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